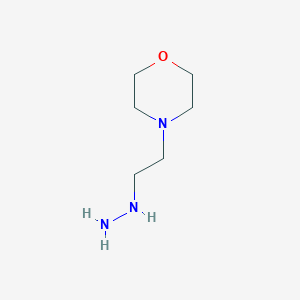

4-(2-Hydrazinylethyl)morpholine

Description

Properties

IUPAC Name |

2-morpholin-4-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c7-8-1-2-9-3-5-10-6-4-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXIDHXEOHJKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388681 | |

| Record name | 4-(2-hydrazinylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-24-7 | |

| Record name | 4-(2-Hydrazinoethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-hydrazinylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydrazinylethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Hydroxyethyl)morpholine

Foreword: The Versatility and Importance of 4-(2-Hydroxyethyl)morpholine

4-(2-Hydroxyethyl)morpholine, also known as N-(2-hydroxyethyl)morpholine or 2-morpholinoethanol, is a versatile organic compound that serves as a crucial intermediate in a multitude of industrial and research applications. Its unique bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] In the pharmaceutical sector, it is a key precursor for drugs such as the anti-inflammatory agent naproxen ester prodrugs.[1] Furthermore, its properties as a corrosion inhibitor, pH adjuster, and stabilizer have led to its widespread use in cosmetics, personal care products, and industrial formulations.[2] This guide provides a comprehensive technical overview of the synthesis and rigorous characterization of 4-(2-Hydroxyethyl)morpholine, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Strategic Synthesis of 4-(2-Hydroxyethyl)morpholine: A Tale of Two Precursors

The industrial and laboratory-scale synthesis of 4-(2-Hydroxyethyl)morpholine is predominantly achieved through two primary synthetic routes, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, available starting materials, and safety infrastructure.

Method 1: The Atom-Economical Alkoxylation of Morpholine with Ethylene Oxide

This method represents a highly efficient and atom-economical pathway to the target molecule. The reaction involves the direct ring-opening of ethylene oxide by the secondary amine of morpholine.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the cleavage of the C-O bond in the epoxide and the formation of a new C-N bond. A subsequent proton transfer, either from a protic solvent or during workup, neutralizes the resulting alkoxide to yield the final hydroxyl group.

Figure 1: Conceptual workflow of the synthesis of 4-(2-Hydroxyethyl)morpholine from morpholine and ethylene oxide.

Experimental Protocol:

A detailed, step-by-step protocol for this synthesis is as follows:

-

Reactor Setup: A pressure-rated reactor equipped with a stirrer, cooling system, and a gas inlet is charged with morpholine.

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove air and moisture.

-

Cooling: The morpholine is cooled to a temperature of 20°C or lower to control the exothermicity of the reaction.

-

Ethylene Oxide Addition: Gaseous ethylene oxide is slowly introduced into the cooled and stirred morpholine. The feed rate is carefully controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting materials.

-

Workup and Purification: Upon completion, the reaction mixture is subjected to vacuum distillation to remove any unreacted starting materials and byproducts. The fraction collected at 122-126 °C under a pressure of 1.33 kPa is the purified 4-(2-Hydroxyethyl)morpholine.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts, such as di- and poly-ethoxylated morpholine derivatives.

-

Slow Addition of Ethylene Oxide: This ensures that the heat generated can be effectively dissipated by the cooling system, maintaining control over the reaction.

-

Inert Atmosphere: Prevents potential side reactions and ensures the safety of handling highly reactive ethylene oxide.

-

Vacuum Distillation: This is the preferred method for purifying the final product due to its relatively high boiling point, allowing for the efficient removal of more volatile impurities.

Method 2: Nucleophilic Substitution with 2-Haloethanols

An alternative and often more accessible laboratory-scale synthesis involves the nucleophilic substitution reaction between morpholine and a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

Reaction Mechanism: This reaction proceeds via a classic SN2 mechanism. The nitrogen atom of morpholine acts as the nucleophile, displacing the halide ion from the 2-haloethanol. The presence of a base is essential to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion.

Figure 2: Logical relationship in the synthesis of 4-(2-Hydroxyethyl)morpholine via nucleophilic substitution.

Experimental Protocol:

A representative procedure using 2-bromoethanol is as follows:[1]

-

Reagent Charging: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, morpholine (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile are combined.

-

Initial Stirring: The mixture is stirred at room temperature for approximately 30 minutes.

-

Addition of 2-Bromoethanol: 2-Bromoethanol (7.0 eq) is added to the stirred suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature overnight.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the morpholine starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or vacuum distillation to yield pure 4-(2-Hydroxyethyl)morpholine. One reported procedure using 2-bromoethanol and potassium carbonate in acetonitrile afforded the product in 83% yield.[1]

Causality Behind Experimental Choices:

-

Excess 2-Bromoethanol: While seemingly counterintuitive, using a large excess of the haloethanol can help to drive the reaction towards the mono-alkylation product and minimize the formation of the bis-alkylation byproduct.

-

Potassium Carbonate as Base: Potassium carbonate is a mild and inexpensive inorganic base that is effective in neutralizing the hydrobromic acid formed during the reaction. Its insolubility in acetonitrile facilitates its removal by filtration.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Rigorous Characterization of 4-(2-Hydroxyethyl)morpholine

Unambiguous confirmation of the structure and purity of the synthesized 4-(2-Hydroxyethyl)morpholine is paramount. A multi-technique approach involving spectroscopic and chromatographic methods provides a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~4.40 | Singlet | 1H | -OH |

| 2 | ~3.54-3.64 | Multiplet | 6H | -O-CH ₂-CH ₂-N- and -CH ₂-O-CH ₂- |

| 3 | ~2.33-2.48 | Multiplet | 6H | -N-CH ₂-CH ₂-OH and -N(CH ₂)₂ |

Note: The ¹H NMR data presented is based on a spectrum obtained in DMSO-d6.[1] Chemical shifts may vary slightly depending on the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~66.0 | -C H₂-O-C H₂- |

| ~60.0 | -N-CH₂-C H₂-OH |

| ~57.0 | -N-C H₂-CH₂-OH |

| ~53.0 | -N(C H₂)₂ |

Note: The ¹³C NMR chemical shifts are predicted values and may differ slightly from experimental values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2950-2800 | C-H stretch | Aliphatic |

| ~1115 | C-O-C stretch | Ether |

| ~1070 | C-N stretch | Tertiary Amine |

| ~1030 | C-O stretch | Primary Alcohol |

Interpretation of the FTIR Spectrum:

-

The broad absorption band centered around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding.

-

The sharp peaks in the 2800-2950 cm⁻¹ region are attributed to the C-H stretching vibrations of the methylene groups in the morpholine ring and the ethyl chain.

-

A strong absorption band around 1115 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the ether linkage within the morpholine ring.

-

The C-N stretching vibration of the tertiary amine typically appears in the 1070 cm⁻¹ region.

-

The C-O stretching of the primary alcohol is observed around 1030 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(2-Hydroxyethyl)morpholine (C₆H₁₃NO₂), the expected molecular weight is approximately 131.17 g/mol .

Electron Ionization (EI) Mass Spectrum:

Under electron ionization, the molecule will fragment in a characteristic manner. The molecular ion peak ([M]⁺) may be observed at m/z = 131. The base peak is often observed at m/z = 100, corresponding to the loss of a CH₂OH radical. Other significant fragments may include m/z = 86, 70, and 57, arising from further fragmentation of the morpholine ring.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for assessing the purity of 4-(2-Hydroxyethyl)morpholine. A pure sample should exhibit a single, sharp peak under appropriate GC conditions. The retention time of this peak can be used for identification when compared to a known standard.

Safety and Handling

4-(2-Hydroxyethyl)morpholine is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

The synthesis and characterization of 4-(2-Hydroxyethyl)morpholine are well-established processes that are fundamental to its application in various scientific and industrial fields. The choice of synthetic route depends on factors such as scale and available resources, with both the ethylene oxide and 2-haloethanol methods offering viable pathways to this important molecule. Rigorous characterization using a combination of NMR, FTIR, and MS, alongside purity assessment by GC, is essential to ensure the quality and identity of the final product. This guide provides the necessary technical insights and protocols to empower researchers and professionals in their work with this versatile chemical intermediate.

References

-

Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Available at: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

-

ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. Available at: [Link]

- Google Patents. US4117227A - Production of n-(substituted) morpholine.

- Google Patents. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine.

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

-

Pharmacompass. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

- Google Patents. US4647663A - Synthesis of morpholine.

-

Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. Available at: [Link]

-

PubChem. N-(2-Hydroxyethyl)-morpholine N-oxide. Available at: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]

-

PubChem. 2-Morpholinoethanol. Available at: [Link]

-

NIST. 4-Morpholineethanol. Available at: [Link]

-

BMRB. bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Available at: [Link]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

NIST. Morpholine, 4-methyl-. Available at: [Link]

-

AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)morpholine, also known as 2-Morpholinoethanol, is a versatile heterocyclic organic compound that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1][2][3] Its unique bifunctional nature, possessing both a tertiary amine (the morpholine nitrogen) and a primary alcohol (the hydroxyethyl group), imparts a valuable combination of properties including high polarity, water miscibility, and reactivity.[4][5] These characteristics make it an indispensable component in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) and in formulations designed to enhance solubility and bioavailability.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Hydroxyethyl)morpholine, supported by experimental data and established analytical methodologies, to empower researchers in its effective application and characterization.

Part 1: Chemical Identity and Core Physical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data points are critical for everything from reaction stoichiometry and solvent selection to safety protocols and regulatory compliance.

Chemical Structure and Identifiers

The structural framework of 4-(2-Hydroxyethyl)morpholine consists of a saturated morpholine ring N-substituted with a 2-hydroxyethyl group. This structure is the basis for its chemical behavior and physical properties.

-

IUPAC Name: 2-(morpholin-4-yl)ethan-1-ol[6]

-

Synonyms: 2-Morpholinoethanol, 4-Morpholineethanol, N-(2-Hydroxyethyl)morpholine[5][7][8]

-

CAS Number: 622-40-2[9]

-

Molecular Formula: C₆H₁₃NO₂[8]

| Identifier | Value | Source |

| InChI | InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | [7] |

| InChIKey | KKFDCBRMNNSAAW-UHFFFAOYSA-N | [9] |

| SMILES | OCCN1CCOCC1 | |

| EC Number | 210-734-5 | |

| BRN | 104375 | [10] |

Key Physical Properties

4-(2-Hydroxyethyl)morpholine is a clear, colorless to light yellow viscous liquid at room temperature, possessing properties that reflect its polar and hydrogen-bonding capabilities.[1][5]

| Property | Value | Conditions | Source |

| Appearance | Clear, colorless to yellow viscous liquid | 20 °C | [1][5] |

| Boiling Point | 223 - 228 °C | at 757-760 mmHg | [1][8] |

| Melting Point | -1 to 2 °C | [1][5] | |

| Density | 1.083 g/mL | at 25 °C | [1] |

| Refractive Index (n_D) | 1.476 - 1.478 | at 20 °C | [5][8] |

| Flash Point | 98 - 107 °C | Closed Cup | |

| Vapor Pressure | 1.79 mbar | at 60 °C |

Part 2: Chemical Properties and Reactivity

The chemical behavior of 4-(2-Hydroxyethyl)morpholine is dictated by its two primary functional groups. The tertiary amine provides a basic character, while the hydroxyl group can undergo reactions typical of primary alcohols.

Acidity and Basicity (pKa)

The pKa value is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly influences its solubility, lipophilicity, and interaction with biological targets. The tertiary amine of the morpholine ring is the primary basic center. A predicted pKa value for the protonated amine is approximately 7.5-8.5, typical for N-alkylated morpholines. The hydroxyl group is weakly acidic, with a predicted pKa around 14.9.[1]

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is the gold-standard method for experimentally determining pKa values due to its high precision.[11][12] The process involves monitoring pH changes upon the stepwise addition of a titrant (acid or base) to a solution of the analyte.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology Insights:

-

Why Potentiometry? This method directly measures the activity of hydrogen ions as the equilibrium between the protonated and neutral amine is shifted, providing a highly accurate determination of the pKa.[12]

-

Inert Atmosphere: Purging with nitrogen is crucial to eliminate dissolved carbon dioxide, which can react with the basic titrant (if back-titrating with NaOH) or the basic analyte, creating a carbonate buffer system that interferes with the endpoint detection.[11]

-

Ionic Strength: Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients, ensuring that the measured potential changes are solely due to changes in H+ concentration.[13]

Solubility Profile

The solubility of 4-(2-Hydroxyethyl)morpholine is a direct consequence of its structure. The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the terminal hydroxyl group, allows for extensive hydrogen bonding with protic solvents.

-

Water: Fully miscible in all proportions.[14]

-

Ethanol: Soluble.[1]

-

Methanol, Chloroform (slight), Ethyl Acetate (slight): Soluble to slightly soluble.[5]

Its excellent aqueous solubility is a key attribute for its use in pharmaceutical formulations and as a reagent in aqueous reaction media.[1][4]

Stability and Handling

Understanding the stability profile is critical for storage and for defining reaction conditions.

-

Thermal Stability: 4-(2-Hydroxyethyl)morpholine is thermally stable under standard conditions but will decompose at elevated temperatures. Thermal decomposition can release irritating vapors and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx). Studies on the parent morpholine molecule show it to be more thermally stable than linear amines like monoethanolamine (MEA) under conditions relevant to CO₂ capture, suggesting good thermal robustness for the derivative as well.[15][16]

-

Chemical Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[15]

-

Air Sensitivity: The compound is noted to be air-sensitive and should be stored under an inert atmosphere to prevent slow oxidation or reaction with atmospheric carbon dioxide.[5] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[5]

Part 3: Spectroscopic and Chromatographic Characterization

Unambiguous identification and purity assessment are cornerstones of chemical research and development. Spectroscopic and chromatographic techniques provide a molecular fingerprint of 4-(2-Hydroxyethyl)morpholine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation. Under Electron Ionization (EI), the molecular ion (M+) is observed, followed by characteristic fragmentation.

-

Molecular Ion (M+): m/z = 131.1 (Calculated: 131.09)[17]

-

Major Fragments: The fragmentation of the morpholine ring and the ethyl alcohol side chain leads to characteristic daughter ions.

-

m/z = 114: Loss of a hydroxyl radical (•OH).

-

m/z = 100: Cleavage of the C-C bond of the side chain, loss of •CH₂OH.

-

m/z = 86, 70, 58: Fragments corresponding to the morpholine ring and its breakdown products.[17]

-

The high-resolution mass spectrum for the protonated molecule [M+H]⁺ shows a base peak at m/z 132.1015, confirming the elemental composition.[17]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4-(2-Hydroxyethyl)morpholine is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~2950-2850 | C-H stretch | Methylene (-CH₂) |

| ~1460, ~1375 | C-H bend | Methylene (-CH₂) |

| ~1250-1100 | C-O-C stretch | Ether (in morpholine ring) |

| ~1100 | C-N stretch | Tertiary Amine |

| ~1050 | C-O stretch | Primary Alcohol |

Rationale for Interpretation: The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding, a key feature of this liquid compound. The strong absorptions corresponding to C-O-C and C-N stretching are characteristic of the morpholine ring structure.[18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the morpholine ring and the ethyl side chain.

-

Protons adjacent to the ring oxygen (-O-CH₂-) typically appear downfield (~3.6-3.8 ppm).

-

Protons adjacent to the ring nitrogen (-N-CH₂-) appear further upfield (~2.4-2.7 ppm).

-

The methylene protons of the hydroxyethyl group (-N-CH₂-CH₂-OH) will show distinct signals, with the protons alpha to the nitrogen appearing around 2.5-2.7 ppm and those alpha to the hydroxyl group appearing further downfield (~3.5-3.7 ppm).

-

The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the chemically non-equivalent carbons.

-

Carbons adjacent to the ring oxygen (-O-CH₂-) will be the most downfield (~67 ppm).

-

The carbon alpha to the hydroxyl group (-CH₂-OH) will also be downfield (~60 ppm).

-

Carbons adjacent to the ring nitrogen (-N-CH₂-) will appear further upfield (~54 ppm).

-

The carbon alpha to the nitrogen on the side chain (-N-CH₂-) will be in a similar region (~58 ppm).

-

Note: The exact chemical shifts can vary based on the solvent used. The pattern described is typical for morpholine derivatives.[21][22]

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for assessing the purity of volatile and thermally stable organic compounds like 4-(2-Hydroxyethyl)morpholine.[8][23]

Caption: General workflow for purity analysis by GC-FID.

Rationale for Method Selection:

-

Volatility and Thermal Stability: 4-(2-Hydroxyethyl)morpholine has a boiling point of ~225 °C, making it sufficiently volatile and stable for GC analysis without derivatization for purity assessment.

-

Flame Ionization Detector (FID): The FID is an excellent universal detector for organic compounds containing carbon-hydrogen bonds. It provides high sensitivity and a wide linear response range, making it ideal for quantifying purity by the area percent method, where the response is roughly proportional to the mass of the carbon-containing analyte.[24]

-

Capillary Column: A non-polar or mid-polar column (e.g., HP-5, DB-5) is typically used. The temperature program is optimized to ensure good separation of the main peak from any potential impurities, such as residual starting materials (morpholine) or side-products.[24]

Conclusion

4-(2-Hydroxyethyl)morpholine is a foundational chemical intermediate whose utility is derived directly from its distinct physicochemical properties. Its high polarity, complete water miscibility, basic character, and thermal stability make it a highly adaptable molecule for applications ranging from pharmaceutical synthesis to the formulation of surfactants and personal care products. A thorough understanding and precise characterization of its properties, utilizing robust analytical techniques such as potentiometric titration, mass spectrometry, and chromatography, are paramount for ensuring its effective and reliable use in research and industrial settings. This guide serves as a technical resource, providing both the core data and the scientific rationale behind its determination, to support the work of scientists and developers in the field.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[11]

-

MassBank. (2024, June 14). MSBNK-Eawag-EQ00429906. Retrieved from MassBank database.[17]

-

ChemBK. (2024, April 9). 4-(2-Hydroxyethyl)morpholine - Physico-chemical Properties. Retrieved from ChemBK website.[1]

-

Huntsman Corporation. (1996). Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine. (Patent No. 0716084).[25]

-

Chem-Impex International, Inc. (n.d.). 4-(2-Hydroxyethyl)morpholine. Retrieved from Chem-Impex website.[4]

-

Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%. Retrieved from Sigma-Aldrich website.

-

National Institute of Standards and Technology. (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook. Retrieved from NIST website.[9]

-

Al-Malah, K. I. M., & Al-Ghawas, D. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1934-1943.[15]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from HMDB website.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[12]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website.[13]

-

Drug Enforcement Administration. (2019, April 25). SFL6 Summary of Validated Methods. Retrieved from DEA.gov.[24]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from ResearchGate.[18]

-

ResearchGate. (2025, August 6). (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. Retrieved from ResearchGate.[16]

-

LGC Standards. (n.d.). 4-(2-Hydroxyethyl-d4)morpholine. Retrieved from LGC Standards website.[26]

-

National Institute of Standards and Technology. (n.d.). 4-(2-Hydroxypropyl)morpholine. In NIST Chemistry WebBook. Retrieved from NIST website.[27]

-

EMCO Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. Retrieved from EMCO Chemicals website.[2]

-

National Institute of Standards and Technology. (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook. Retrieved from NIST website.[28]

-

PharmaCompass. (n.d.). 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from PharmaCompass website.[7]

-

Amines & Plasticizers Limited. (n.d.). Hydroxy Ethyl Morpholine (HEM)*. Retrieved from Amines & Plasticizers Limited website.[8]

-

Van der Veken, B. J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 83, 169-180.[29]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from Mallak Specialties website.[5]

-

BASF. (n.d.). 4-(2-Hydroxyethyl)morpholine | CAS No. 622-40-2. Retrieved from BASF Product Finder.[3]

-

Thermo Fisher Scientific. (n.d.). 4-(2-Hydroxyethyl)morpholine, 99%. Retrieved from Thermo Fisher Scientific website.[6]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide.[30]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from ResearchGate.[31]

-

ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. Retrieved from ResearchGate.[19]

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from ACD/Labs website.[21]

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(2-Hydroxyethyl)morpholine | 622-40-2. Retrieved from TCI Chemicals website.[32]

-

ResearchGate. (n.d.). a. GC-FID analysis of morpholine. Retrieved from ResearchGate.[23]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from Organic Chemistry Portal website.[33]

-

Fisher Scientific. (n.d.). 4-(2-Hydroxyethyl)morpholine, 99%. Retrieved from Fisher Scientific website.[14]

-

ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum. Retrieved from ChemicalBook website.[22]

-

Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%. Retrieved from Sigma-Aldrich website.

-

LGC Standards. (n.d.). 4-(2-Hydroxyethyl-d4)morpholine. Retrieved from LGC Standards website.[34]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis - 4-(2-Hydroxyethyl)morpholine, 99%. Retrieved from Thermo Fisher Scientific website.[35]

-

Thermo Fisher Scientific. (n.d.). 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online. Retrieved from Thermo Fisher Scientific website.[36]

-

ChemicalBook. (2025, July 24). 2-Morpholinoethanol | 622-40-2. Retrieved from ChemicalBook website.[10]

-

ResearchGate. (2020, May 20). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Retrieved from ResearchGate.[37]

-

National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from PubMed Central.[38]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from MDPI website.[20]

Sources

- 1. chembk.com [chembk.com]

- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 3. products.basf.com [products.basf.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 6. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. amines.com [amines.com]

- 9. 4-Morpholineethanol [webbook.nist.gov]

- 10. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. 4-(2-Hydroxyethyl)morpholine, 99% | Fisher Scientific [fishersci.ca]

- 15. pure.hw.ac.uk [pure.hw.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. massbank.jp [massbank.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. acdlabs.com [acdlabs.com]

- 22. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. dea.gov [dea.gov]

- 25. Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Patent 0716084 [data.epo.org]

- 26. 4-(2-Hydroxyethyl-d4)morpholine | LGC Standards [lgcstandards.com]

- 27. 4-(2-Hydroxypropyl)morpholine [webbook.nist.gov]

- 28. 4-Morpholineethanol [webbook.nist.gov]

- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemguide.co.uk [chemguide.co.uk]

- 31. researchgate.net [researchgate.net]

- 32. 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 33. Morpholine synthesis [organic-chemistry.org]

- 34. 4-(2-Hydroxyethyl-d4)morpholine | LGC Standards [lgcstandards.com]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 37. researchgate.net [researchgate.net]

- 38. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)morpholine

Foreword: Understanding the Solvent Landscape for a Versatile Intermediate

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that influences reaction kinetics, purification efficiency, and the ultimate formulation of active pharmaceutical ingredients (APIs). 4-(2-Hydroxyethyl)morpholine, a versatile intermediate in the synthesis of numerous pharmaceuticals, presents a unique solubility profile that warrants a detailed investigation.[1][2][3][4] This technical guide provides a comprehensive exploration of the solubility of 4-(2-Hydroxyethyl)morpholine, moving beyond empirical observations to a predictive and mechanistic understanding of its behavior in a diverse range of solvents. By synthesizing theoretical principles with practical experimental guidance, this document aims to empower scientists to make informed decisions in their research and development endeavors.

Physicochemical Profile of 4-(2-Hydroxyethyl)morpholine

A thorough understanding of a compound's intrinsic properties is fundamental to predicting its solubility. 4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a colorless to pale yellow liquid at room temperature.[1][5] Its molecular structure, featuring a morpholine ring, a hydroxyl group, and a tertiary amine, dictates its polarity and hydrogen bonding capabilities, which are the primary drivers of its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1][6] |

| Molecular Weight | 131.17 g/mol | [6][7][8] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |

| Boiling Point | 222-228 °C | [1][6] |

| Melting Point | -1 to 2 °C | [6] |

| Density | ~1.083 g/mL at 25 °C | [6][8] |

| Refractive Index | ~1.476 at 20 °C | [6] |

| pH | 10.7 (100g/l in H₂O at 20°C) | [6] |

| LogP | -1.32 at 25°C | [6] |

The presence of the hydroxyl group and the nitrogen and oxygen atoms in the morpholine ring allows for both hydrogen bond donation and acceptance, suggesting a strong affinity for polar and protic solvents.[9]

The Theoretical Framework of Solubility: "Like Dissolves Like" and Hansen Solubility Parameters

The age-old adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[10] This principle suggests that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework.[11][12]

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding forces): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. A "solubility sphere" can be defined for a solute, where solvents with HSP values falling within this sphere are considered good solvents.

Estimated Hansen Solubility Parameters for 4-(2-Hydroxyethyl)morpholine

| Hansen Parameter | Estimated Value (MPa⁰⁵) |

| δd (Dispersion) | 17.5 |

| δp (Polar) | 9.5 |

| δh (Hydrogen bonding) | 12.0 |

| δt (Total) | 23.2 |

The relatively high δp and δh values are consistent with the presence of the polar morpholine ring and the hydrogen-bonding hydroxyl group.

Visualizing Solubility through Molecular Interactions

The interplay of intermolecular forces governs the solubility of 4-(2-Hydroxyethyl)morpholine. The following diagram illustrates the key interactions.

Caption: Intermolecular forces influencing the solubility of 4-(2-Hydroxyethyl)morpholine.

Qualitative and Predicted Solubility of 4-(2-Hydroxyethyl)morpholine

Based on available literature and predictions from the Hansen Solubility Parameters, the following table summarizes the expected solubility of 4-(2-Hydroxyethyl)morpholine in a range of common solvents.

| Solvent | Solvent Type | Predicted Miscibility | Qualitative Data | Source(s) |

| Water | Polar Protic | Miscible | Fully miscible | [3][6][13] |

| Ethanol | Polar Protic | Miscible | Soluble | [6] |

| Methanol | Polar Protic | Miscible | Slightly Soluble | [14] |

| Isopropanol | Polar Protic | Miscible | - | - |

| Acetone | Polar Aprotic | Miscible | - | - |

| Ethyl Acetate | Polar Aprotic | Partially Miscible | Slightly Soluble | [14] |

| Dichloromethane | Polar Aprotic | Partially Miscible | - | - |

| Chloroform | Polar Aprotic | Partially Miscible | Slightly Soluble | [14] |

| Toluene | Non-polar | Immiscible | - | - |

| Hexane | Non-polar | Immiscible | - | - |

Note: The predicted miscibility is based on the similarity of Hansen Solubility Parameters. "Partially Miscible" suggests that while there is some solubility, complete miscibility across all proportions is not expected. The qualitative data is sourced from literature and may not specify the exact concentration.

Experimental Protocol for Determining Miscibility

To empirically validate the predicted solubilities and to determine the precise miscibility of 4-(2-Hydroxyethyl)morpholine in various solvents, the following step-by-step protocol is recommended. This method is a self-validating system, providing clear, observable results.

Materials and Equipment

-

4-(2-Hydroxyethyl)morpholine (≥99% purity)

-

Selected solvents (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials with caps (e.g., 4 mL)

-

Temperature-controlled environment (e.g., lab bench at ambient temperature, water bath)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of miscibility.

Caption: Experimental workflow for determining the miscibility of 4-(2-Hydroxyethyl)morpholine.

Step-by-Step Procedure

-

Preparation of Mixtures:

-

Label a series of vials for each solvent to be tested.

-

Prepare mixtures of 4-(2-Hydroxyethyl)morpholine and the solvent in varying volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). A total volume of 2-3 mL is sufficient for visual inspection.

-

Causality: Testing a range of ratios is crucial as some liquids are only miscible within a specific concentration range.

-

-

Mixing:

-

Securely cap each vial.

-

Vortex each mixture vigorously for 60 seconds to ensure thorough mixing.

-

Causality: Vigorous mixing overcomes initial diffusion barriers and promotes intimate contact between the two liquids.

-

-

Equilibration:

-

Place the vials in a rack at a controlled temperature (e.g., 25 °C) and allow them to stand undisturbed for 24 hours.

-

Causality: An extended equilibration period allows for the system to reach thermodynamic equilibrium, ensuring that any observed phase separation is a true reflection of immiscibility.

-

-

Observation and Interpretation:

-

Visually inspect each vial against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase.

-

Immiscible: The mixture will separate into two distinct liquid layers.

-

Partially Miscible: The mixture may appear cloudy or turbid, indicating the formation of a fine emulsion or that the solubility limit has been exceeded.

-

Self-Validation: The clarity and number of phases provide a direct and unambiguous result. For borderline cases, further analysis (e.g., light scattering) can be employed.

-

Applications in Drug Development and Beyond

The solubility characteristics of 4-(2-Hydroxyethyl)morpholine are directly relevant to its applications:

-

Pharmaceutical Synthesis: Its miscibility with a range of polar solvents makes it a versatile reactant and, in some cases, a reaction medium for the synthesis of APIs.[1][3][4]

-

Formulation Development: Understanding its solubility is key to developing stable liquid formulations and for its use as a co-solvent or pH modifier in drug products.[1]

-

Cosmetics and Personal Care: Its ability to act as a stabilizing agent and pH adjuster is dependent on its solubility in complex cosmetic bases.[1]

-

Surfactant Production: Its solubility profile influences its role in the synthesis of surfactants with desired emulsifying properties.[1]

Conclusion: A Predictive and Practical Approach to Solubility

This technical guide has provided a comprehensive overview of the solubility of 4-(2-Hydroxyethyl)morpholine, grounded in both theoretical principles and practical experimental methodology. While a complete quantitative solubility dataset remains an area for future investigation, the application of Hansen Solubility Parameters offers a robust predictive tool for solvent screening. The detailed experimental protocol provides a reliable method for validating these predictions and for determining the precise miscibility in specific solvent systems. By leveraging this combined approach, researchers and drug development professionals can confidently navigate the solvent landscape for this important chemical intermediate, optimizing their processes and accelerating innovation.

References

-

4-(2-Hydroxyethyl)morpholine - ChemBK. [Link]

-

Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications - EMCO Chemicals. [Link]

-

Miscible Liquids | Definition & Examples - Lesson - Study.com. [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A. [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. [Link]

-

2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine - Hainan Sincere Industries. [Link]

-

Hansen solubility parameter - Wikipedia. [Link]

-

HSP for Beginners - Hansen Solubility Parameters. [Link]

-

4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Liquid Miscibility Lab Guide | PDF | Phase (Matter) | Chemistry - Scribd. [Link]

-

Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Predicting drug solubility in organic solvents mixtures - Unipd. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. [Link]

-

N-(2-Hydroxyethyl) Morpholine - Mallak Specialties Pvt Ltd. [Link]

-

Exercise 3 DETERMINATION OF THE LIQUID – VAPOUR EQUILIBRIUM IN A BINARY SYSTEM OF MISCIBLE LIQUIDS. [Link]

-

Hansen Solubility Parameters. [Link]

-

Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC - NIH. [Link]

-

Chemical Properties of 4-Morpholineethanol (CAS 622-40-2) - Cheméo. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. [Link]

-

(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]

-

Hydroxy Ethyl Morpholine* (HEM) - Amines & Plasticizers Limited. [Link]

-

Hansen solubility parameters and HMPC - Chemistry Stack Exchange. [Link]

-

2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. products.basf.com [products.basf.com]

- 3. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. hnsincere.com [hnsincere.com]

- 6. chembk.com [chembk.com]

- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 4-(2-羟乙基)吗啉 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

Spectroscopic Data of 4-(2-Hydroxyethyl)morpholine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is synthesized from established spectral databases and scientific literature, providing a foundation for compound identification, quality control, and reaction monitoring.

Molecular Structure and Key Physicochemical Properties

4-(2-Hydroxyethyl)morpholine, also known as 2-morpholinoethanol, is a primary alcohol and a tertiary amine incorporated within a morpholine ring. Its unique bifunctional nature makes it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| IUPAC Name | 2-(Morpholin-4-yl)ethan-1-ol | [1] |

| Boiling Point | 227 °C at 757 mmHg | [2] |

| Density | 1.083 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.476 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 4-(2-Hydroxyethyl)morpholine. The interpretation is based on the known chemical shifts and coupling patterns of morpholine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(2-Hydroxyethyl)morpholine will exhibit distinct signals corresponding to the different proton environments in the molecule. The morpholine ring protons typically show a characteristic pattern due to the chair conformation of the ring.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t, J ≈ 4.5 Hz | 4H | O-CH ₂ (morpholine ring) |

| ~ 3.65 | t, J ≈ 5.5 Hz | 2H | H O-CH ₂ |

| ~ 2.80 (broad s) | s | 1H | OH |

| ~ 2.55 | t, J ≈ 4.5 Hz | 4H | N-CH ₂ (morpholine ring) |

| ~ 2.50 | t, J ≈ 5.5 Hz | 2H | N-CH ₂-CH₂OH |

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak. A 400 MHz spectrometer provides sufficient resolution to distinguish the different proton signals.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)morpholine in 0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 67.0 | O -CH₂ (morpholine ring) |

| ~ 60.0 | HO-C H₂ |

| ~ 58.0 | N-C H₂-CH₂OH |

| ~ 54.0 | N -CH₂ (morpholine ring) |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule, confirming the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| 1450-1400 | Medium | C-H bend (scissoring) |

| 1115 | Strong | C-O-C stretch (ether) |

| 1070 | Strong | C-N stretch (tertiary amine) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in alcohols. The strong C-O-C and C-N stretching bands are characteristic of the morpholine ring.

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)

-

Sample Preparation: Place a drop of neat 4-(2-Hydroxyethyl)morpholine between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: Place the plates in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data (LC-ESI-QFT; MS2; [M+H]⁺)

The following data is from an electrospray ionization (ESI) experiment, which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

| m/z | Relative Intensity (%) | Tentative Formula |

| 132.1017 | 53.0 | C₆H₁₄NO₂⁺ ([M+H]⁺) |

| 114.0912 | 60.1 | C₆H₁₂NO⁺ |

| 88.0756 | 26.2 | C₄H₁₀NO⁺ |

| 70.0650 | 99.9 | C₄H₈N⁺ |

Data obtained from MassBank, Accession: MSBNK-Eawag-EQ00429906

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule can provide valuable structural information.

Caption: Proposed fragmentation of protonated 4-(2-Hydroxyethyl)morpholine.

Authoritative Grounding: The observed fragments are consistent with the known fragmentation patterns of morpholine derivatives, involving the loss of water from the hydroxyethyl side chain and subsequent ring cleavage.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 4-(2-Hydroxyethyl)morpholine in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to obtain a stable signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-(2-Hydroxyethyl)morpholine. The combination of NMR, IR, and MS data, along with the provided experimental protocols, offers a robust framework for researchers and scientists working with this important chemical intermediate. Adherence to sound experimental practices and a thorough understanding of spectroscopic principles are paramount for ensuring data quality and accurate structural elucidation.

References

-

Pál, M., Scheiber, P., & Tóth, G. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 849-852. [Link]

-

PubChem. (n.d.). 2-Morpholinoethanol. National Center for Biotechnology Information. [Link]

-

MassBank. (n.d.). 4-(2-Hydroxyethyl)morpholine; LC-ESI-QFT; MS2; CE: 90%; R=15000; [M+H]+. [Link]

Sources

Thermal stability and degradation of 4-(2-Hydroxyethyl)morpholine

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-(2-Hydroxyethyl)morpholine

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 4-(2-Hydroxyethyl)morpholine. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes fundamental principles with practical experimental methodologies to offer a robust understanding of the compound's behavior under thermal stress.

Introduction: The Profile of 4-(2-Hydroxyethyl)morpholine

4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a versatile organic intermediate belonging to the amino alcohol class.[1] Its unique molecular structure, featuring both a tertiary amine within the morpholine ring and a primary alcohol on the ethyl side-chain, imparts a valuable combination of properties, including high water solubility and a basic nature (pH of 10.7 for a 100g/L solution).[2][3][4] These characteristics make it a crucial building block in a wide array of applications.

In the pharmaceutical sector, HEM is a key starting material for the synthesis of active pharmaceutical ingredients (APIs), such as pholcodine and pinaverium bromide, and is used in preparing ester prodrugs to enhance the bioavailability of parent drugs like naproxen.[2][3][4][5] Beyond pharmaceuticals, it serves as a stabilizing agent in cosmetics, a component in polymer formulations, and an intermediate in the production of textile auxiliaries and other specialty chemicals.[5][6] Given its widespread use, a thorough understanding of its thermal stability is paramount for ensuring process safety, predicting shelf-life, and controlling impurity profiles in final products.

Table 1: Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine

| Property | Value | Source(s) |

| CAS Number | 622-40-2 | [1][2][5][7] |

| Molecular Formula | C6H13NO2 | [2][5][8] |

| Molecular Weight | 131.18 g/mol | [5][9] |

| Appearance | Colorless to light yellow/orange clear liquid | [5][8][9] |

| Boiling Point | ~222-227 °C | [3][5] |

| Melting Point | -1 to 2 °C | [4][5][8] |

| Density | ~1.08 g/mL at 20-25 °C | [2] |

| Flash Point | ~99-107 °C | [2][3][9] |

| Water Solubility | Fully miscible | [3][9][10] |

Thermal Stability Profile

The thermal stability of a compound dictates the temperature threshold at which it begins to chemically decompose. For HEM, this is a critical parameter for defining safe operating temperatures in synthesis, purification (e.g., distillation), and storage.

General assessments indicate that HEM is a relatively stable molecule.[11] Studies comparing it to other amines used in industrial applications, such as monoethanolamine (MEA), have shown morpholine derivatives to be more thermally robust.[12][13][14] However, like all organic compounds, it has its limits. Experimental data suggests HEM is stable up to 150 °C, but significant degradation is observed at temperatures of 175 °C and higher.[13][15]

Several factors can influence this stability:

-

Atmosphere: The presence of oxygen can initiate oxidative degradation pathways, which are distinct from purely thermal degradation (pyrolysis). Therefore, stability studies are often conducted under an inert atmosphere (e.g., nitrogen) to isolate the effect of temperature.

-

Presence of Catalysts: Metal ions, often leached from reactor vessels, can catalyze degradation reactions, lowering the decomposition temperature.

-

Presence of Other Reagents: In applications like CO2 capture, the presence of dissolved CO2 has been shown to directly impact the degradation rate of morpholines, with higher CO2 loading accelerating amine loss at elevated temperatures.[13][15]

Degradation Pathways and Products

Under thermal stress, the HEM molecule can break down through several potential pathways. While a definitive, universally accepted pathway is complex and condition-dependent, we can hypothesize the primary mechanisms based on the degradation of the parent morpholine structure and related amino alcohols.

The most probable degradation initiation site is the cleavage of the C-N bond within the morpholine ring, a known pathway for morpholine itself.[16] This can lead to ring-opening products. Additionally, the hydroxyethyl side chain offers other potential reaction sites, including dehydration or oxidation.

Hypothesized Degradation Products: Based on studies of morpholine and other alkanolamines, the thermal decomposition of HEM could yield a complex mixture of volatile and non-volatile products, including:

-

Ring-Opening Products: Such as 2-(2-aminoethoxy)acetate and glycolate, which have been identified in the biodegradation of morpholine.[16]

-

Side-Chain Elimination Products: Formation of acetaldehyde and morpholine through the cleavage of the C-C bond in the side chain.

-

Smaller Amines and Ammonia: Through more extensive fragmentation of the molecule.

-

Oxidative Degradation Products: In the presence of air, oxidation of the alcohol to an aldehyde or carboxylic acid, or the formation of N-oxides, is possible.

The following diagram illustrates a simplified, hypothetical pathway focusing on the initial ring-cleavage, which is a common degradation mechanism for cyclic amines.

Caption: Hypothetical thermal degradation pathway for HEM.

Experimental Protocols for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability of HEM. Combining several techniques provides a self-validating system where the results from one method corroborate and enrich the findings of another.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It is the primary technique for determining the onset temperature of decomposition and quantifying mass loss.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place a small, accurately weighed amount of HEM (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50-100 mL/min) for 15-30 minutes to remove all oxygen. The choice of an inert atmosphere is crucial to study pyrolysis in isolation from oxidation.[18]

-

Program the temperature profile. A typical dynamic scan involves heating from ambient temperature to ~600 °C at a constant heating rate (e.g., 10, 20, or 30 °C/min).[19] Running multiple heating rates allows for kinetic analysis.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs.[17]

-

Calculate the derivative of the TGA curve (DTG curve), where the peak indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It identifies thermal events such as melting, boiling, and decomposition, and determines whether they are endothermic (absorb heat) or exothermic (release heat).

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of HEM (typically 2-5 mg) into a hermetically sealed aluminum pan. Sealing the pan is essential to prevent mass loss due to evaporation before boiling or decomposition.

-

Experimental Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Use an inert nitrogen purge (e.g., 50 mL/min).

-

Program a temperature ramp identical to the one used in TGA (e.g., 10 °C/min) to allow for direct correlation of events.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Observe any sharp exothermic peaks at higher temperatures, which are often indicative of a decomposition event. The energy released during an uncontrolled decomposition can be a significant safety hazard, and DSC is the primary tool for quantifying this risk.

-

Evolved Gas Analysis (EGA) using TGA-MS

Principle: This hyphenated technique couples the TGA with a Mass Spectrometer (MS). As the sample decomposes in the TGA, the evolved gases (degradation products) are transferred via a heated line directly into the MS, which identifies them based on their mass-to-charge ratio (m/z).[18]

Workflow:

-

TGA Experiment: A TGA experiment is run as described in section 4.1.

-

Gas Transfer: The outlet gas from the TGA furnace is continuously drawn into the MS. The transfer line is heated (e.g., to 200-250 °C) to prevent condensation of the degradation products.

-

Mass Spectrometry: The MS scans a range of m/z values, detecting the fragments as they evolve from the TGA.

-

Data Correlation: The intensity of specific m/z signals is plotted against temperature and overlaid with the TGA/DTG curves. This allows for the direct identification of which products are formed during specific mass loss events. For example, the detection of m/z = 17 (Ammonia, NH3) coinciding with a mass loss step would confirm ammonia as a degradation product.

The following diagram illustrates the comprehensive workflow for thermal stability analysis.

Caption: Integrated workflow for thermal stability analysis.

Conclusion

4-(2-Hydroxyethyl)morpholine is a thermally stable compound under typical process and storage conditions, with decomposition becoming significant only at temperatures exceeding 150-175 °C.[13][15] A comprehensive assessment of its thermal stability profile requires a synergistic approach, employing TGA to quantify decomposition temperatures, DSC to understand the associated energetics, and TGA-MS to identify the resulting degradation products. This detailed characterization is not merely an academic exercise; it is a critical component of risk assessment, process optimization, and quality control for any application involving this versatile chemical intermediate. By understanding the causality behind experimental choices and integrating data from multiple analytical techniques, researchers can ensure the safe and effective use of 4-(2-Hydroxyethyl)morpholine in pharmaceutical development and beyond.

References

-

Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications - EMCO Chemicals. [Link]

-

4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

(PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. [Link]

-

4-(2-Hydroxyethyl)morpholine - ChemBK. [Link]

-

Morpholine Degradation Pathway - Eawag-BBD. [Link]

-

Thermal degradation kinetics of morpholine for carbon dioxide capture - ResearchGate. [Link]

-

Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. [Link]

-

Hydroxy Ethyl Morpholine* (HEM) - Amines & Plasticizers Limited. [Link]

-

(6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE - Proceedings. [Link]

-

Thermal Degradation of Morpholine in CO2 Post-combustion Capture - Heriot-Watt University. [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. [Link]

-

Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]

-

Obtaining Kinetic parameters by Modulated TGA, TA251 - TA Instruments. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. [Link]

-

Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers - MDPI. [Link]

Sources

- 1. products.basf.com [products.basf.com]

- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 3. chembk.com [chembk.com]

- 4. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. amines.com [amines.com]

- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pure.hw.ac.uk [pure.hw.ac.uk]

- 15. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]

- 16. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers [mdpi.com]

- 18. eag.com [eag.com]

- 19. mdpi.com [mdpi.com]

- 20. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

Potential industrial applications of 4-(2-Hydroxyethyl)morpholine

An In-Depth Technical Guide to the Industrial Applications of 4-(2-Hydroxyethyl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a versatile heterocyclic amino alcohol with the CAS number 622-40-2.[1][2] Its unique bifunctional nature, possessing both a reactive hydroxyl group and a tertiary amine within a stable morpholine ring, makes it a valuable intermediate and functional additive across a spectrum of industrial applications. This guide provides a comprehensive technical overview of HEM's core properties, synthesis, and established and potential industrial uses, with a focus on the underlying chemical principles that govern its utility. It is intended for researchers, chemists, and formulation scientists engaged in pharmaceutical development, polymer science, and specialty chemical manufacturing.

Core Molecular Profile and Physicochemical Properties

The efficacy of 4-(2-Hydroxyethyl)morpholine in its various applications stems directly from its molecular architecture. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities (in its parent form), provides thermal and chemical stability. The N-substitution with a hydroxyethyl group introduces a primary alcohol, a key site for esterification, etherification, and polymerization reactions, while the nitrogen atom acts as a base, a catalyst, and a nucleophile.

Chemical Structure

The structure combines the polarity of an alcohol with the basicity of a tertiary amine, making it fully miscible in water and soluble in many organic solvents.[1][3]

Caption: Chemical Structure of 4-(2-Hydroxyethyl)morpholine (C₆H₁₃NO₂).

Physicochemical Data

A summary of HEM's key properties is essential for its practical handling and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.17 g/mol | [4][5] |

| CAS Number | 622-40-2 | [6][7] |

| Appearance | Colorless to pale yellow liquid | [1][8][9] |

| Boiling Point | 222-228 °C | [1][2][4] |

| Melting Point | -1 to 2 °C | [1][6][9] |

| Density | ~1.08 g/mL at 20-25 °C | [2][4] |

| Flash Point | ~99 °C (210 °F) | [2][10] |

| Refractive Index (n20/D) | ~1.476 | [2][4] |

| Water Solubility | Fully miscible | [2][3] |

| pH | 10.7 (100g/L solution) | [2][11] |

Key Industrial Application Domains

The dual functionality of HEM is the primary driver of its versatility. The tertiary amine provides catalytic activity and acid-neutralizing properties, while the hydroxyl group allows it to be chemically integrated into larger molecular structures.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 3. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol [sigmaaldrich.com]

- 5. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 6. products.basf.com [products.basf.com]

- 7. Buy 4-(2-Hydroxyethyl) morpholine, 99% - 622-40-2 – 2-Morpholinoethanol, 4-Morpholineethanol in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. hnsincere.com [hnsincere.com]

- 9. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 10. 4-(2-羟乙基)吗啉 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]

Navigating the Safety Landscape of 4-(2-Hydroxyethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction